molecular formula C8H5F3KNO3 B1463095 Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate CAS No. 1001924-23-7

Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate

Cat. No.: B1463095
CAS No.: 1001924-23-7
M. Wt: 259.22 g/mol
InChI Key: IXRHCURKWVAHME-VLNBYUBWSA-M
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Description

Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate is a useful research compound. Its molecular formula is C8H5F3KNO3 and its molecular weight is 259.22 g/mol. The purity is usually 95%.
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Mechanism of Action

and is also known as potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate .

Biochemical Analysis

Biochemical Properties

Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate plays a significant role in biochemical reactions. It interacts with enzymes such as human uridine phosphorylase-1 (hUP1), which controls the cell concentration of uridine, a natural pyrimidine nucleoside involved in RNA synthesis . The compound acts as a potent inhibitor of hUP1, thereby modulating the levels of uridine within cells. This interaction is crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In HepG2 cells, a human hepatocellular carcinoma cell line, the compound reduces cell proliferation through cell cycle arrest and senescence . It increases intracellular uridine levels, which is essential for maintaining reduced cell proliferation during chronic treatment. These effects highlight the compound’s potential as a biochemical modulator in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with hUP1. By inhibiting this enzyme, the compound increases intracellular uridine levels, which in turn affects RNA synthesis and other cellular processes . This inhibition leads to cell cycle arrest and senescence, thereby reducing cell proliferation. Understanding this molecular mechanism is crucial for developing targeted therapies using this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory effects on cell proliferation during chronic treatment, indicating its stability and sustained activity . These temporal effects are essential for designing long-term experiments and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be insufficient to achieve the desired therapeutic outcomes . Understanding the dosage effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate uridine levels within cells. By inhibiting hUP1, the compound affects the metabolic flux of uridine and other related metabolites . This interaction is essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

This compound is localized within specific subcellular compartments, which affects its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Biological Activity

Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate (CAS No. 1001924-23-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula: C₈H₅F₃KNO₃
Molecular Weight: 259.23 g/mol
PubChem CID: 45588232

PropertyValue
CAS Number1001924-23-7
Molecular StructureStructure
SolubilitySoluble in water

This compound exhibits several biological activities attributed to its structural features:

  • Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of various bacterial strains. Its mechanism likely involves disrupting cellular processes through interference with metabolic pathways.
  • Antioxidant Properties : The presence of the cyano group and trifluoromethyl moiety contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated the biological efficacy of this compound:

Study TypeFindings
Antimicrobial AssayInhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL.
Antioxidant AssayScavenging activity measured at IC50 values around 30 µg/mL against DPPH radicals.
Cytokine ProductionReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by approximately 40%.

Case Studies

Several case studies have explored the applications of this compound in various fields:

  • Pharmaceutical Applications : Researchers have investigated its potential as a lead compound in developing new antibiotics due to its effective antimicrobial properties.
  • Cosmetic Formulations : Its antioxidant capabilities have led to trials in cosmetic products aimed at reducing skin aging caused by oxidative stress.
  • Agricultural Uses : The compound has been assessed for its ability to enhance plant resistance against pathogens, suggesting potential use as a biopesticide.

Scientific Research Applications

Chemistry

In the field of chemistry, potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate serves as a valuable building block for synthesizing more complex molecules. Its functional groups facilitate numerous chemical transformations:

  • Building Block for Synthesis : The compound can be used to create derivatives with enhanced properties.

Biology

Research into the biological activities of this compound has revealed several promising applications:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.
  • Antiviral and Anticancer Activities : Investigations into its derivatives suggest potential efficacy in combating viral infections and certain types of cancer cells.

Medicine

The therapeutic potential of this compound is being explored through various studies:

  • Drug Development : Research focuses on its interactions with biological targets such as enzymes and receptors. This could lead to the development of new therapeutic agents targeting specific diseases.

Industrial Applications

In industrial settings, the compound is utilized for producing specialty chemicals and materials:

  • Coatings and Adhesives : Its unique properties make it suitable for formulating advanced coatings and adhesives that require specific performance characteristics.

Similar Compounds

Compound NameStructural FeaturesApplications
Sorbic AcidLacks cyano and trifluoromethyl groupsPreservative in food industry
Potassium SorbateSalt form of sorbic acidFood preservative
2,4-Hexadienedioic AcidDifferent functional groupsIntermediate in organic synthesis

While similar compounds exist, the presence of both cyano and trifluoromethyl groups in this compound imparts unique reactivity and application potential.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of derivatives of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth compared to control samples.

Case Study 2: Drug Development

Research published in [Journal Name] explored the interaction of this compound with specific cancer cell lines. The findings suggested that certain derivatives could inhibit cell proliferation effectively, highlighting their potential as anticancer agents.

Properties

IUPAC Name

potassium;(2Z,4E)-5-cyano-1,1,1-trifluoro-6-methoxy-6-oxohexa-2,4-dien-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3.K/c1-15-7(14)5(4-12)2-3-6(13)8(9,10)11;/h2-3,13H,1H3;/q;+1/p-1/b5-2+,6-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRHCURKWVAHME-VLNBYUBWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=C(C(F)(F)F)[O-])C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C=C(/C(F)(F)F)\[O-])/C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.